Ethyl 4-dimethylaminobenzoate

Catalog No.
S589938
CAS No.
10287-53-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-dimethylaminobenzoate

CAS Number

10287-53-3

Product Name

Ethyl 4-dimethylaminobenzoate

IUPAC Name

ethyl 4-(dimethylamino)benzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h5-8H,4H2,1-3H3

InChI Key

FZUGPQWGEGAKET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Synonyms

4-Dimethylaminobenzoic Acid Ethyl Ester; 4-Ethoxycarbonyl-N,N-dimethylaniline; Darocur EBD; Darocur EDB; EDAB; EDMAB; EPD; Ethyl 4-(N,N-dimethylamino)benzoate; Ethyl 4-(dimethylamino)benzoate; Ethyl N,N-dimethylamino-p-benzoate; Ethyl p-(N,N-dimethyl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(C)C

Photoinitiator:

  • Et-PABA functions as a photoinitiator, a molecule that absorbs light and initiates subsequent chemical reactions. This property makes it valuable in various research fields, including:
    • Photopolymerization: Et-PABA can initiate the polymerization of monomers when exposed to light, enabling the formation of desired polymers for various applications. Source: Sigma-Aldrich:
    • Cell encapsulation: In research related to tissue engineering and regenerative medicine, Et-PABA can be used to encapsulate cells within a photopolymerizable material. Source: Sigma-Aldrich:

UV Filter:

  • Due to its light-absorbing properties, Et-PABA has been investigated as a potential ultraviolet (UV) filter. However, research suggests it may possess estrogenic activity, raising concerns about potential endocrine disruption. Source: PubChem: ) Therefore, its use in sunscreens and other cosmetic products is generally not recommended.

Other Research Applications:

  • Apart from the aforementioned uses, Et-PABA is involved in various scientific studies, including:
    • Development of novel materials: Researchers explore Et-PABA's potential in creating new materials with specific properties, such as self-healing polymers.
    • Biological research: Et-PABA may serve as a research tool in studies related to cell signaling and other biological processes, although further investigation is needed.

Ethyl 4-dimethylaminobenzoate, also known as Parbenate, is an organic compound with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molar mass of approximately 193.24 g/mol. This compound is characterized by its structure, which consists of a benzoate ester with a dimethylamino group at the para position. It appears as a white to light yellow crystalline solid and has a melting point range of 62°C to 67°C . Ethyl 4-dimethylaminobenzoate is soluble in organic solvents and is primarily used in chemical synthesis and biological research.

, particularly those typical of esters and amines. Notable reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 4-dimethylaminobenzoic acid and ethanol.
  • Esterification: It can react with alcohols to form new esters.
  • Reduction: The dimethylamino group can undergo reduction reactions, potentially leading to amine derivatives.
  • Nucleophilic Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon.

Ethyl 4-dimethylaminobenzoate exhibits various biological activities. It is known for its local anesthetic properties, similar to benzocaine, due to its ability to block sodium channels in neuronal membranes. This compound has been studied for its potential use in pharmacological applications, particularly in formulations intended for topical anesthetics . Additionally, it shows antimicrobial activity against certain bacteria and fungi, making it useful in pharmaceutical formulations .

The synthesis of ethyl 4-dimethylaminobenzoate typically involves the following methods:

  • Esterification Reaction: This method involves the reaction of 4-dimethylaminobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually performed under reflux conditions to facilitate the formation of the ester.
  • Reduction of Nitro Compounds: Another method involves reducing 4-nitrobenzoic acid to 4-aminobenzoic acid followed by esterification with ethanol. This process often utilizes catalysts such as palladium on carbon for effective hydrogenation .
  • Green Synthesis Approaches: Recent advancements focus on environmentally friendly methods that reduce waste and improve yield. These methods utilize solid catalysts and minimize solvent use .

Ethyl 4-dimethylaminobenzoate has several applications across various fields:

  • Pharmaceuticals: Primarily used as a local anesthetic in topical formulations.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of other organic compounds.
  • Cosmetics: Used in formulations for its antimicrobial properties.
  • Research: Employed in biological studies due to its interaction with sodium channels and potential therapeutic applications.

Research into the interactions of ethyl 4-dimethylaminobenzoate reveals its potential effects on biological systems. Studies have shown that it can modulate ion channel activity, particularly sodium channels, which are crucial for nerve impulse transmission. This modulation suggests its utility as a local anesthetic and raises considerations regarding its safety profile and potential side effects when used in medical applications . Furthermore, investigations into its interactions with other pharmaceuticals are ongoing to explore synergistic effects or contraindications.

Ethyl 4-dimethylaminobenzoate shares similarities with several other compounds, particularly those within the category of benzoate esters or local anesthetics. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
Ethyl p-aminobenzoateC₁₁H₁₅NO₂Local anesthetic; less potent than ethyl 4-dimethylaminobenzoate
BenzocaineC₉H₁₁NO₂Widely used local anesthetic; lacks dimethylamino group
Dimethylamino benzoic acidC₉H₁₁N O₂Active ingredient; has similar properties but is not an ester
Ethyl para-nitrobenzoateC₁₁H₁₂N O₄Nitro group affects reactivity; less biologically active

Ethyl 4-dimethylaminobenzoate stands out due to its enhanced local anesthetic properties attributed to the dimethylamino group, which increases lipid solubility and thus improves penetration through biological membranes compared to other similar compounds.

Chemical Identity and Structure

Ethyl 4-dimethylaminobenzoate (CAS No. 10287-53-3), also known as parbenate or ethyl p-dimethylaminobenzoate, is characterized by molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol. Structurally, it is defined as a benzoate ester substituted by a dimethylamino group at position 4, creating a compound with both ester and tertiary amine functionalities.

Table 1: Chemical Identity Parameters

ParameterInformation
CAS Number10287-53-3
Molecular FormulaC₁₁H₁₅NO₂
Molecular Weight193.24 g/mol
IUPAC NameEthyl 4-(dimethylamino)benzoate
Common SynonymsParbenate, EDB, Kayacure EPA, N,N-Dimethylbenzocaine
ChEBICHEBI:52073
InChI KeyFZUGPQWGEGAKET-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=C(C=C1)N(C)C

Physical and Chemical Properties

The compound appears as a white to pale yellow crystalline powder with distinct physical properties that determine its stability, handling requirements, and applications across various industries.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateWhite to pale yellow crystalline powder
Melting Point63-66°C
Boiling Point190-191°C (14 mm Hg)
Density1.06 g/cm³
Vapor Pressure0.593 Pa at 25°C
Refractive Index1.5080 (estimate)
Flash Point190-191°C (14 mm Hg)
Water SolubilityInsoluble
SolubilitySoluble in chloroform, methanol
LogP3.2 at 25°C
pKa2.56±0.12 (Predicted)
Storage ConditionsStore below +30°C
StabilityStable; incompatible with reducing agents, oxidizing agents, bases, acids

Heterogeneous Palladium Catalysis in Nitro Group Reduction

Heterogeneous palladium catalysts dominate modern hydrogenation routes for Ethyl 4-dimethylaminobenzoate synthesis due to their recyclability and chemoselective nitro reduction capabilities. The Chinese patent CN101007773A outlines a two-step hydrogenation process starting with ethyl benzoate and methanol, utilizing 0.02 kg of palladium-carbon (Pd/C) catalyst in the first stage and 0.05 kg in the second [1]. This approach achieves >95% conversion by leveraging Pd/C’s high surface area and hydrogen activation efficiency.

Recent studies highlight the role of catalyst supports in modulating reactivity. Palladium immobilized on chelate resins or spherical activated carbon exhibits enhanced stability under acidic conditions, critical for preventing dimethylamino group degradation during hydrogenation [2]. For instance, Pd/C catalysts with 5% loading demonstrate full nitro-to-amine conversion within 30 minutes at 80°C under 10 bar H₂ pressure in batch reactors [4].

Table 1: Performance Metrics of Palladium Catalysts in Nitro Reduction

Catalyst SystemSupport MaterialTemperature (°C)Pressure (bar)Conversion (%)Source
5% Pd/CActivated Carbon8010100 [4]
Pd-Chelate ResinPolystyrene70898 [2]
Pd/Spherical CarbonCarbon Spheres901299.5 [2]

Continuous flow systems further optimize palladium utilization. A packed-bed reactor containing 1.0 g of 5% Pd/C and glass beads (212–300 µm) maintains 99% conversion over 6 hours at 2 mL/min flow rates, demonstrating negligible catalyst deactivation [4] [5]. This contrasts with batch systems, where intermediate azoxy compounds accumulate due to hydrogen starvation [4].

Continuous Flow Hydrogenation Reactor Design

The transition from batch to continuous flow hydrogenation addresses critical limitations in Ethyl 4-dimethylaminobenzoate manufacturing. The FAST hydrogenation rig exemplifies this shift, combining a Pd/C-packed column (1.0 g catalyst + 5.9 g glass beads) with gas-liquid separators and back-pressure regulators [4] [5]. This configuration achieves quantitative nitro reduction through:

  • Enhanced Mass Transfer: Co-current H₂/substrate flow creates thin liquid films on catalyst particles, reducing diffusion limitations. At 10 bar H₂ pressure, the aqueous phase reaches hydrogen saturation within 2 minutes, versus 15+ minutes in batch reactors [4].
  • Thermal Control: External heating jackets maintain isothermal conditions (±1°C) across the 6 cm catalyst bed, preventing hot spots that degrade amine products [5].
  • Scalability: Tripling the Pd/C load to 3.0 g enables throughput scaling from 0.5 mL/min to 2 mL/min without conversion loss, supporting multi-kilogram daily production [4].

Table 2: Batch vs. Continuous Flow Hydrogenation Performance

ParameterBatch ReactorContinuous FlowImprovement Factor
Reaction Time45–60 minutes8–10 minutes5.6x
Catalyst Productivity15 g product/g Pd89 g product/g Pd5.9x
Space-Time Yield0.8 kg/m³·h4.7 kg/m³·h5.9x
Intermediate Formation12–15% azoxybenzene<0.5%96% reduction

Residence time distribution studies confirm narrow bandwidths (σ² = 0.08 min²) in flow systems, ensuring uniform product quality [4]. The integration of in-line NMR monitoring further enables real-time reaction optimization, a feature absent in conventional batch setups [5].

Rare Earth Oxide Catalysts in Esterification-Hydrogenation Tandem Reactions

While the provided sources focus on palladium-based systems, esterification-hydrogenation tandem reactions represent a frontier in Ethyl 4-dimethylaminobenzoate synthesis. Current industrial methods typically separate esterification (e.g., benzoic acid + ethanol → ethyl benzoate) and hydrogenation steps [1]. However, no data within the provided research materials explicitly address rare earth oxide catalysts in such processes.

Existing literature on palladium systems suggests potential synergies. For example, Fe₃O₄-supported Pd catalysts demonstrate magnetic recoverability, achieving 90% activity retention after 10 cycles [3]. Though not rare earth oxides, these materials highlight the importance of catalyst support engineering. Theoretical frameworks propose that lanthanum or cerium oxides could stabilize Pd nanoparticles while catalyzing esterification via Lewis acid sites. However, experimental validation remains absent in the reviewed sources.

Physical Description

DryPowder; PelletsLargeCrystals

XLogP3

2.9

UNII

829S8D3Y0X

GHS Hazard Statements

Aggregated GHS information provided by 214 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 151 of 214 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 63 of 214 companies with hazard statement code(s):;
H360 (92.06%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

10287-53-3

Wikipedia

Parbenate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Benzoic acid, 4-(dimethylamino)-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types